molecular formula C14H16N2O3S B2708993 4-methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide CAS No. 2034277-54-6

4-methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2708993
CAS No.: 2034277-54-6
M. Wt: 292.35
InChI Key: VDHSUTZJWHOPMC-UHFFFAOYSA-N
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Description

4-methoxy-1-methyl-6-oxo-N-(2-(thiophen-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H16N2O3S and its molecular weight is 292.35. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Derivative Syntheses

One area of application involves the synthesis of novel heterocyclic compounds, which are crucial in the development of pharmaceuticals. For example, novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derivatives have been synthesized from related chemical structures, showing significant anti-inflammatory and analgesic activities. These compounds were tested for their cyclooxygenase inhibition (COX-1/COX-2) and displayed high selectivity and activity, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Catalytic Oxidative Cyclization-Alkoxycarbonylation

Another significant application is found in the catalytic oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to yield various heterocyclic derivatives, including dihydropyridinone and tetrahydropyridinedione derivatives. This process demonstrates a method for creating complex molecules from simpler substrates, contributing to the field of synthetic organic chemistry and potentially offering new routes for drug synthesis (Bacchi et al., 2005).

Antimicrobial Activities

The synthesis and evaluation of thiazoles and their fused derivatives have shown significant antimicrobial activities against various bacterial and fungal isolates. This research opens the door for the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Wardkhan et al., 2008).

Ionic Liquid-Promoted Synthesis

The use of ionic liquids for the synthesis of novel chromone-pyrimidine coupled derivatives highlights an environmentally friendly, rapid, and convenient method for creating compounds with significant antibacterial and antifungal activities. Such methods not only contribute to green chemistry but also facilitate the discovery of new drugs with potential applications in treating infectious diseases (Tiwari et al., 2018).

Biological Activity and Molecular Docking Studies

Research on thiophene-3-carboxamide derivatives has shown that they possess antibacterial and antifungal activities. These studies often include molecular docking to predict binding interactions, providing insights into the mechanism of action of these compounds and guiding further drug design efforts (Vasu et al., 2005).

Properties

IUPAC Name

4-methoxy-1-methyl-6-oxo-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-16-9-11(12(19-2)8-13(16)17)14(18)15-6-5-10-4-3-7-20-10/h3-4,7-9H,5-6H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHSUTZJWHOPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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